molecular formula C17H23NO2S B2846815 3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione CAS No. 1427700-40-0

3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

Cat. No. B2846815
CAS RN: 1427700-40-0
M. Wt: 305.44
InChI Key: WKYNVBBTBQEWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione, also known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The exact mechanism of action of 3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione is not fully understood. However, it is believed to act on various molecular targets in the body, including the GABAergic system, the opioid system, and the nitric oxide pathway. This compound has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to activate the opioid receptors, which are involved in pain modulation. Additionally, this compound has been shown to inhibit the production of nitric oxide, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and cognitive function, and protect against neurodegeneration. It has also been found to improve plant growth and increase crop yield. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione has several advantages for lab experiments, including its high purity and stability, as well as its potential for various applications in medicine, agriculture, and industry. However, there are also limitations to its use, including its high cost and limited availability.

Future Directions

There are several future directions for research on 3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione. In medicine, further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases, as well as its safety and efficacy in humans. In agriculture, more research is needed to optimize its use as a plant growth regulator and to understand its potential environmental impact. In industry, further studies are needed to explore its potential as a key intermediate in the production of various chemicals and materials.

Synthesis Methods

3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with propargyl bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with thiourea. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione has been found to have potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, this compound has been used as a key intermediate in the production of various chemicals and materials.

properties

IUPAC Name

N-[3-(2-methylphenyl)propyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-3-11-18(17-10-13-21(19,20)14-17)12-6-9-16-8-5-4-7-15(16)2/h1,4-5,7-8,17H,6,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYNVBBTBQEWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCN(CC#C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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